N-(1-azepanylcarbonothioyl)-4-nitrobenzamide
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Overview
Description
N-(1-azepanylcarbonothioyl)-4-nitrobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an azepane ring, a nitro group, and a carbonothioyl group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-azepanylcarbonothioyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoyl chloride with 1-azepanamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
4-nitrobenzoyl chloride+1-azepanamine→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-azepanylcarbonothioyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The carbonothioyl group can be reduced to a thiol group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-aminobenzamide derivatives.
Reduction: Formation of thiol-containing benzamide derivatives.
Substitution: Formation of various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-azepanylcarbonothioyl)-4-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-azepanylcarbonothioyl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The azepane ring and carbonothioyl group also contribute to the compound’s overall activity by modulating its binding affinity and specificity for target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(1-azepanylcarbonothioyl)-4-bromobenzamide
- N-(1-azepanylcarbonothioyl)-4-methoxybenzamide
- N-(1-azepanylcarbonothioyl)-2,4-dichlorobenzamide
Uniqueness
N-(1-azepanylcarbonothioyl)-4-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the azepane ring and carbonothioyl group further enhances its properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(azepane-1-carbothioyl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c18-13(11-5-7-12(8-6-11)17(19)20)15-14(21)16-9-3-1-2-4-10-16/h5-8H,1-4,9-10H2,(H,15,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKAELBBKHVQJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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